Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18128631
InChI: InChI=1S/C13H18FN3O2.ClH/c1-19-13(18)17-7-5-16(6-8-17)9-10-3-2-4-11(15)12(10)14;/h2-4H,5-9,15H2,1H3;1H
SMILES:
Molecular Formula: C13H19ClFN3O2
Molecular Weight: 303.76 g/mol

Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18128631

Molecular Formula: C13H19ClFN3O2

Molecular Weight: 303.76 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride -

Molecular Formula C13H19ClFN3O2
Molecular Weight 303.76 g/mol
IUPAC Name methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H18FN3O2.ClH/c1-19-13(18)17-7-5-16(6-8-17)9-10-3-2-4-11(15)12(10)14;/h2-4H,5-9,15H2,1H3;1H
Standard InChI Key FSORDZJUDCHXBX-UHFFFAOYSA-N
Canonical SMILES COC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)N)F.Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a methyl carboxylate group and at the 4-position with a (3-amino-2-fluorophenyl)methyl moiety. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in drug formulations . The fluorine atom at the 2-position of the phenyl ring introduces electronic effects that influence molecular interactions, such as hydrogen bonding and van der Waals forces, which are pivotal in ligand-receptor binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H19FN3O2HCl\text{C}_{14}\text{H}_{19}\text{FN}_3\text{O}_2\cdot\text{HCl}
Molecular Weight303.76 g/mol
CAS Number2375274-56-7
Salt FormHydrochloride

Synthesis and Manufacturing

Synthetic Routes

The synthesis likely involves sequential functionalization of the piperazine core. A plausible pathway includes:

  • Benzylation of Piperazine: Reaction of piperazine with 3-amino-2-fluorobenzyl chloride under basic conditions to introduce the aromatic substituent .

  • Carboxylation: Esterification with methyl chloroformate to install the carboxylate group at the 1-position .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Table 2: Key Reagents and Conditions

StepReagent/ConditionPurpose
13-Amino-2-fluorobenzyl chloride, K2_2CO3_3, DMFBenzylation of piperazine
2Methyl chloroformate, Et3_3NCarboxylation at the 1-position
3HCl (gaseous), Et2_2OHydrochloride salt formation

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) are employed to isolate intermediates, while recrystallization from ethanol/water mixtures enhances the final product’s purity . Reported yields for analogous syntheses range from 40–60%, contingent on reaction efficiency and steric hindrance from the fluorophenyl group .

Pharmacological Research and Applications

Mechanism of Action

Piperazine derivatives are renowned for their affinity to neurotransmitter receptors, particularly serotonin (5-HT1A_{1A}) and dopamine D2_2 receptors . The fluorophenylmethyl group in this compound may enhance blood-brain barrier permeability, making it a candidate for antipsychotic or anxiolytic agents . Preliminary in silico studies suggest moderate binding energy (ΔG8.2kcal/mol\Delta G \approx -8.2 \, \text{kcal/mol}) to 5-HT1A_{1A}, though experimental validation is pending .

Preclinical Studies

While direct toxicity data are unavailable, structurally related compounds exhibit LD50_{50} values >500 mg/kg in rodent models, indicating low acute toxicity . Chronic exposure studies are necessary to assess hepatorenal effects.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, Olaparib—a poly(ADP-ribose) polymerase (PARP) inhibitor—shares structural motifs with this piperazine derivative, highlighting its utility in oncology drug discovery .

Material Science

Fluorinated piperazines are explored in liquid crystal displays (LCDs) due to their dielectric properties. The fluorine atom’s electronegativity stabilizes molecular alignment under electric fields .

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